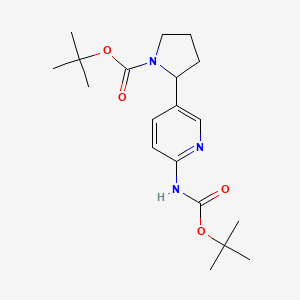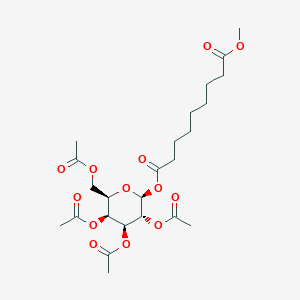
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is a complex carbohydrate derivative. It is a highly potent intermediate used in various biochemical and pharmaceutical applications. This compound is particularly significant in the synthesis of drugs targeting glycosylation-related ailments such as Gaucher disease, Pompe disease, Fabry disease, and cystic fibrosis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside involves multiple steps. Typically, the process starts with the protection of the hydroxyl groups of D-galactopyranose using acetyl groups. This is followed by the esterification of the protected sugar with 8-methoxycarbonyloctanoic acid. The reaction conditions often involve the use of acid catalysts and anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for the addition of reagents and control of reaction parameters is common to ensure reproducibility and quality of the final product.
化学反応の分析
Types of Reactions
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.
Oxidation and Reduction: The methoxycarbonyl group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Acidic or Basic Hydrolysis: For deprotection of acetyl groups.
Acid Catalysts: For esterification reactions.
Oxidizing and Reducing Agents: For modifying the methoxycarbonyl group.
Major Products
The major products formed from these reactions include deprotected sugars, various esters, and oxidized or reduced derivatives of the original compound.
科学的研究の応用
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is used extensively in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: For studying glycosylation processes and developing glycosylation inhibitors.
Medicine: In the development of drugs for treating glycosylation-related diseases.
Industry: As a component in the production of specialized chemicals and pharmaceuticals.
作用機序
The compound exerts its effects primarily through its role in glycosylation processes. It acts as a substrate or inhibitor in enzymatic reactions involving glycosyltransferases. The molecular targets include various enzymes involved in the synthesis and modification of glycoproteins and glycolipids. The pathways affected by this compound are crucial for cellular communication, protein folding, and immune response.
類似化合物との比較
Similar Compounds
- Methyl 8-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyloxy)octanoate
- Octanoic acid, 8-[(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)oxy]-, methyl ester
Uniqueness
8-Methoxycarbonyloctanoyl 2,3,4,6-tetra-O-acetyl-b-D-galactopyranoside is unique due to its specific structure, which combines a methoxycarbonyl group with a protected galactopyranoside. This combination enhances its stability and reactivity, making it a valuable intermediate in the synthesis of complex molecules. Its ability to participate in various chemical reactions and its role in glycosylation processes set it apart from other similar compounds.
特性
分子式 |
C24H36O13 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
1-O-methyl 9-O-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] nonanedioate |
InChI |
InChI=1S/C24H36O13/c1-14(25)32-13-18-21(33-15(2)26)22(34-16(3)27)23(35-17(4)28)24(36-18)37-20(30)12-10-8-6-7-9-11-19(29)31-5/h18,21-24H,6-13H2,1-5H3/t18-,21+,22+,23-,24+/m1/s1 |
InChIキー |
OEKGNKBFJPVGPL-XNQICQOHSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)CCCCCCCC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


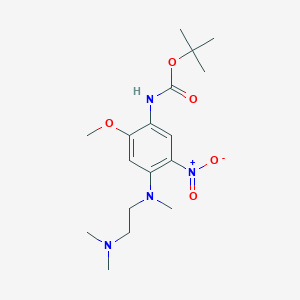
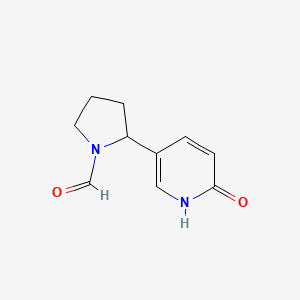

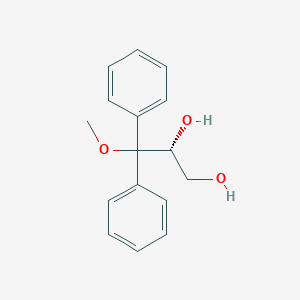
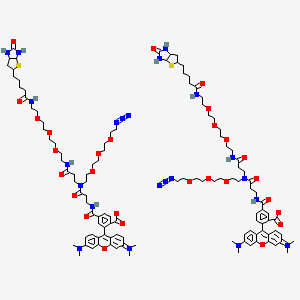
![(6aR,9aS)-3-chloro-2-(4-(6-fluoropyridin-2-yl)benzyl)-5-methyl-5,6a,7,8,9,9a-hexahydrocyclopenta[4,5]imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(2H)-one](/img/structure/B11826722.png)


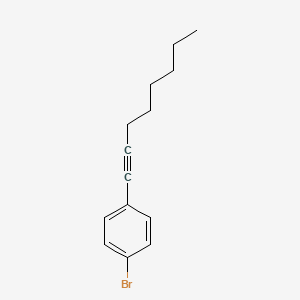
![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)
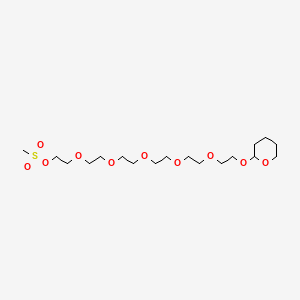
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

